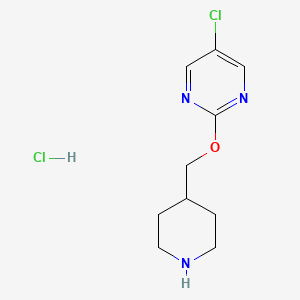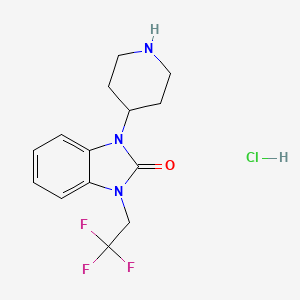amine dihydrochloride](/img/structure/B8219917.png)
[(3-Chloropyridin-2-yl)methyl](methyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloropyridin-2-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropyridin-2-yl)methylamine dihydrochloride typically involves the reaction of 3-chloropyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 3-chloropyridine with formaldehyde: This step forms an intermediate compound.
Reaction of the intermediate with methylamine: This step results in the formation of (3-Chloropyridin-2-yl)methylamine.
Conversion to dihydrochloride salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (3-Chloropyridin-2-yl)methylamine dihydrochloride is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloropyridin-2-yl)methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while substitution reactions can yield various substituted pyridine compounds.
Applications De Recherche Scientifique
(3-Chloropyridin-2-yl)methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biological processes and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Chloropyridin-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(methylaminomethyl)pyridine
- 6-Chloro-N-methyl-3-pyridinemethanamine
- 1-(6-Chloropyridin-3-yl)-N-methylmethanamine
Uniqueness
(3-Chloropyridin-2-yl)methylamine dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
1-(3-chloropyridin-2-yl)-N-methylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-9-5-7-6(8)3-2-4-10-7;;/h2-4,9H,5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCROXCBUSBQXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=N1)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B8219837.png)
![2-[(Piperidin-4-yl)methoxy]pyrimidine dihydrochloride](/img/structure/B8219839.png)

![2-[(Piperidin-4-yl)methoxy]-3-(trifluoromethyl)pyridine hydrochloride](/img/structure/B8219855.png)
![3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride](/img/structure/B8219864.png)
![3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride](/img/structure/B8219868.png)
![2-methoxy-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride](/img/structure/B8219874.png)
![3-Fluoro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B8219876.png)
![3-Fluoro-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B8219886.png)
![5-methoxy-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B8219892.png)
![N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B8219899.png)
![6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride](/img/structure/B8219900.png)
![5-Methoxy-2-[(piperidin-4-yl)methoxy]pyrimidine hydrochloride](/img/structure/B8219910.png)

